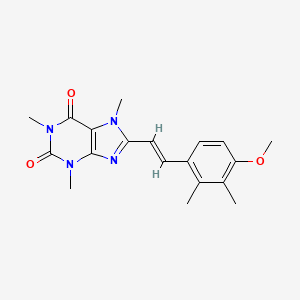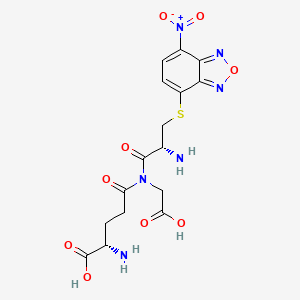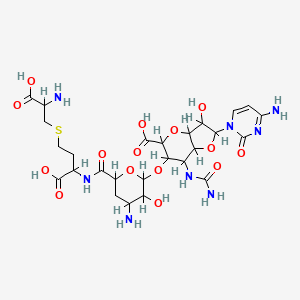
(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine
描述
(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine, also known as MMDSC, is a synthetic derivative of caffeine that has been developed for its potential use in scientific research. It is a highly fluorescent molecule that has been found to have a number of interesting properties, including the ability to bind to adenosine receptors and inhibit their activity. In
作用机制
The mechanism of action of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine involves its ability to bind to adenosine receptors and inhibit their activity. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. When activated, adenosine receptors modulate a number of important physiological processes, including neurotransmitter release, vascular tone, and immune function. By inhibiting adenosine receptors, (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine may be able to modulate these processes and provide new insights into their underlying mechanisms.
Biochemical and Physiological Effects:
(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine has a number of interesting biochemical and physiological effects. In addition to its ability to inhibit adenosine receptors, (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine has been found to be a potent fluorescent probe that can be used to visualize cellular processes. (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine is its ability to inhibit adenosine receptors with high potency and selectivity. This makes it a useful tool for studying the role of adenosine receptors in various physiological processes. However, one limitation of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
未来方向
There are a number of potential future directions for research on (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine. One area of interest is the development of new derivatives of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine that may have improved solubility and other properties. Another area of interest is the use of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine as a tool for studying the role of adenosine receptors in various disease states, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine may also have potential as a therapeutic agent for the treatment of these and other diseases.
合成方法
The synthesis of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine involves several steps, starting with the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with malononitrile to form a pyrazoline intermediate. This intermediate is then reacted with caffeine to form the final product, (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine. The synthesis of (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine has a number of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine has been found to be a potent inhibitor of adenosine receptors. Adenosine receptors are involved in a number of important physiological processes, including sleep regulation, pain perception, and cardiovascular function. By inhibiting adenosine receptors, (E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine may be able to modulate these processes and provide new insights into their underlying mechanisms.
属性
IUPAC Name |
8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-11-12(2)14(26-6)9-7-13(11)8-10-15-20-17-16(21(15)3)18(24)23(5)19(25)22(17)4/h7-10H,1-6H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHWMROLJYZHCX-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine | |
CAS RN |
155271-17-3 | |
| Record name | KF 21213 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155271173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KF-21213 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7592W885MQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(16S,21R)-21-Hydroxy-16-(hydroxymethyl)-12,13-dimethoxy-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione](/img/structure/B1232080.png)
![4-methyl-2-[3-methyl-4-(3-methylphenyl)azo-5-oxo-4H-pyrazol-1-yl]-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1232084.png)

![1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1232086.png)
![5-Methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[4-(methylthio)phenyl]methyl]-1,2-dihydropyrazol-3-one](/img/structure/B1232087.png)

![4-[[2-(4-Methyl-1-piperidinyl)-1,3-benzothiazol-6-yl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1232089.png)
![N-[4-(dimethylamino)phenyl]-2-(1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide](/img/structure/B1232093.png)
